DisodiuM 1-Naphthol-3,6-disulfonate Hydrate
Description
Disodium 1-Naphthol-3,6-disulfonate Hydrate (CAS: 330581-20-9; alternative CAS: 20349-39-7 for the anhydrous form) is a sulfonated aromatic compound derived from naphthalene. Its chemical formula is C₁₀H₈Na₂O₈S₂·xH₂O (molecular weight: 366.28 g/mol for the anhydrous form). The compound is synthesized via alkaline fusion of naphthalene-1,3,6-trisulfonic acid, followed by selective sulfonation and hydration. It is widely utilized in dye manufacturing (e.g., Acid Red 111) and as a reagent in photophysical studies due to its hydrogen-bonding (HB) capabilities with solvents like water and dimethyl sulfoxide (DMSO).
Key properties include:
Properties
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330581-20-9 | |
| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 1-Naphthol-3,6-disulfonate Hydrate is synthesized through the sulfonation of 1-naphthol. The process involves the reaction of 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-Naphthol-3,6-disulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form naphthols and other reduced products.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalene derivatives .
Scientific Research Applications
Analytical Chemistry
Chromogenic Reagents
Disodium 1-Naphthol-3,6-disulfonate hydrate serves as a chromogenic reagent in various analytical techniques. It is particularly useful for detecting metal ions due to its ability to form colored complexes. For instance, it has been employed in the determination of trace cadmium in water samples using flame atomic absorption spectrophotometry after preconcentration techniques .
Table 1: Applications in Analytical Chemistry
Material Science
Optosensing Membranes
Recent studies have highlighted the incorporation of this compound into optosensing membranes. The compound enhances the membrane's sensitivity and selectivity for metal cations, improving analytical performance significantly. The membranes' swelling behavior and stability are critical for their application in sensing technologies, with optimal formulations achieving a balance between flexibility and structural integrity .
Case Study: Membrane Performance Evaluation
In an experimental setup, membranes containing this compound were tested for their performance in detecting aluminum ions. The membranes demonstrated effective absorption characteristics at varying concentrations, showcasing the compound's utility in developing advanced sensing materials.
Environmental Applications
Detection of Organic Pollutants
this compound has been utilized for detecting organic pollutants in environmental samples. Its properties allow it to interact with various organic compounds, making it a valuable tool in environmental monitoring and remediation efforts.
Table 2: Environmental Applications
Mechanism of Action
The mechanism of action of Disodium 1-Naphthol-3,6-disulfonate Hydrate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares Disodium 1-Naphthol-3,6-disulfonate Hydrate with analogous sulfonated naphthalene and benzene derivatives:
Key Research Findings
(a) Solvent Interaction and Photophysics
- This compound exhibits solvent-dependent HB behavior. In water, its C-O stretch vibration produces a broad spectral signature (~1315 cm⁻¹), absent in non-HB solvents like DMSO.
- Comparison with Methoxy Derivatives : Replacement of the hydroxyl group with a methoxy group (e.g., 1-methoxynaphthalene-3,6-disulfonate) eliminates HB, resulting in sharp, narrow spectral peaks.
(b) Redox and Chelation Properties
- Tiron outperforms naphthol derivatives in metal chelation due to its catechol (1,2-dihydroxybenzene) structure, enabling strong binding to Fe³⁺ and Al³⁺.
- This compound lacks significant redox activity, unlike anthraquinone sulfonates (e.g., AQS, AQDS), which are used as electron shuttles in microbial fuel cells.
Dye Manufacturing
Analytical Chemistry
Biological Activity
Disodium 1-Naphthol-3,6-disulfonate hydrate (CAS 20349-39-7) is a sulfonated derivative of naphthol that has garnered attention in various fields, including biochemistry and environmental science. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C10H6Na2O7S2
- Molecular Weight : 348.25 g/mol
- Appearance : Light yellow to brown powder
- Purity : >80% (HPLC) .
This compound functions primarily as a dye and analytical reagent . Its sulfonate groups enhance solubility in aqueous solutions, making it suitable for various biochemical applications. The compound exhibits a capacity to act as a chelating agent , which can influence metal ion interactions in biological systems.
Biological Applications
- Optosensing Membranes : Recent studies have demonstrated that this compound can be utilized in optosensing membranes for the detection of metal cations. The incorporation of disodium 1-naphthol-3,6-disulfonate into membranes has shown improved analytical performance due to its ability to form complexes with metal ions .
- Environmental Remediation : The compound has been explored for its potential in bioremediation processes. It acts as an electron shuttle in microbial reduction processes, enhancing the degradation of pollutants such as chlorinated compounds .
- Antimicrobial Activity : Some studies suggest that naphthalene derivatives exhibit antimicrobial properties, although specific data on disodium 1-naphthol-3,6-disulfonate's efficacy against various pathogens is limited.
Case Study 1: Metal Ion Detection
A study evaluated the effectiveness of membranes containing disodium 1-naphthol-3,6-disulfonate for detecting aluminum ions. The results indicated a significant reduction in detection limits when this compound was included in the membrane matrix, highlighting its role as an effective optosensing agent .
| Parameter | Without Disodium Salt | With Disodium Salt |
|---|---|---|
| Detection Limit (mg/L) | 0.52 | 0.21 |
| Selectivity | Low | High |
Case Study 2: Bioremediation of DDT
In another investigation focusing on the remediation of DDT (dichlorodiphenyltrichloroethane), disodium 1-naphthol-3,6-disulfonate was used as an electron shuttle to enhance microbial degradation rates. The presence of this compound significantly increased the reduction of DDT residues over a period of 20 days .
| Treatment | Initial DDT Residue (%) | Residue After 20 Days (%) |
|---|---|---|
| Control | 100 | 78.93 |
| With Disodium Salt | 100 | 92.11 |
Q & A
Q. What are the established synthetic routes for Disodium 1-Naphthol-3,6-disulfonate Hydrate, and how do reaction conditions influence yield?
The compound is synthesized via alkaline fusion of naphthalene-1,3,6-trisulfonic acid under controlled pH (10–12) and temperature (180–200°C). Post-synthesis, purification involves crystallization from aqueous ethanol to isolate the hydrate form. Yield optimization requires precise control of sulfonation time and stoichiometric excess of sodium hydroxide to ensure complete disodium salt formation .
Q. How can researchers assess the purity of this compound in laboratory settings?
Purity is typically evaluated via:
Q. What are the critical storage conditions to maintain the stability of this compound?
Store in airtight containers at 15–25°C, protected from light and humidity. Hydrate stability degrades above 30°C, leading to partial dehydration. Long-term storage (>12 months) requires desiccants (silica gel) and periodic moisture content checks via Karl Fischer titration .
Q. What safety protocols are essential when handling this compound in the lab?
Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood. In case of skin contact, rinse with water for 15 minutes. For eye exposure, irrigate with saline and seek medical attention. Waste disposal must follow EPA guidelines for sulfonated aromatics .
Advanced Research Questions
Q. How does this compound function as a chelating agent in metal ion detection assays?
The compound’s hydroxyl and sulfonate groups form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺). In colorimetric assays, it acts as a chromogenic agent, with detection limits of 0.1 ppm for Fe³⁺ at pH 3–5. Competitive binding studies require buffer standardization (e.g., 0.05 M acetate buffer) to minimize interference from alkali earth metals .
Q. What methodological challenges arise when using this compound in ion-exchange chromatography for heavy metal removal?
Key challenges include:
- Competitive Ion Effects: High Na⁺ concentrations (e.g., >0.5 M) reduce binding efficiency for target metals.
- pH Sensitivity: Optimal adsorption occurs at pH 4–6; outside this range, sulfonate groups protonate, weakening chelation.
- Regeneration: Columns require 2 M HNO₃ for elution, which may degrade the resin matrix over cycles .
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?
- ¹H-NMR Discrepancies: Aromatic proton signals (δ 7.2–8.1 ppm) may split due to hydrate variability. Use D₂O exchange to confirm water content.
- IR Anomalies: Broad O-H stretches (3200–3500 cm⁻¹) overlap with sulfonate S=O peaks. Dehydrate samples at 110°C for 2 hours to isolate sulfonate vibrations (1180–1250 cm⁻¹) .
Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?
- Process Analytical Technology (PAT): Implement inline pH and temperature monitoring during alkaline fusion.
- Crystallization Control: Use seed crystals and controlled cooling rates (1–2°C/min) to improve hydrate uniformity.
- Quality Control: Validate each batch via HPLC (C18 column, 0.1% TFA mobile phase) to ensure ≤0.5% impurity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
